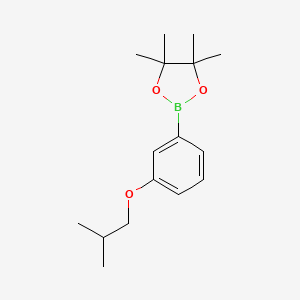![molecular formula C9H9N3O2 B6355354 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid CAS No. 16583-99-6](/img/structure/B6355354.png)
3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid, also known as 3-benzotriazol-2-ylpropionic acid and abbreviated as BTP, is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid with a molecular weight of 214.22 g/mol. It is slightly soluble in water, but soluble in ethanol and methanol. BTP is used in a wide range of scientific research applications, ranging from synthetic organic chemistry to biochemical research.
Applications De Recherche Scientifique
BTP has been widely used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. In synthetic chemistry, BTP is used as a reagent for the synthesis of various organic compounds, such as benzotriazoles and benzimidazoles. In biochemistry, BTP is used as a substrate for the enzymatic synthesis of amides and esters. In drug discovery, BTP is used as a building block for the synthesis of novel therapeutic agents.
Mécanisme D'action
BTP has been shown to act as a reversible inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. BTP binds to the active site of the enzyme, blocking the formation of prostaglandins. This mechanism of action has been studied extensively in both in vitro and in vivo models.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTP have been studied in a variety of model systems. In vitro studies have demonstrated that BTP is able to inhibit the activity of COX, leading to the suppression of prostaglandin synthesis. In vivo studies have demonstrated that BTP is able to reduce inflammation and pain, as well as reduce the risk of developing certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BTP is an ideal reagent for use in laboratory experiments due to its low cost and its availability in a variety of forms. It is also relatively stable and can be stored for long periods of time. However, it is important to note that BTP should be handled with care, as it is an irritant and can cause skin and eye irritation.
Orientations Futures
The potential applications of BTP are vast and continue to be explored. In the future, BTP may be used in the development of new therapeutic agents for the treatment of a variety of diseases, such as cancer and inflammatory conditions. Additionally, BTP may be used to develop more efficient and cost-effective synthetic methods for the synthesis of organic compounds. Finally, BTP may be used to develop more effective methods for the detection and diagnosis of diseases.
Méthodes De Synthèse
BTP can be synthesized through the reaction of propanoic acid and 2-hydroxy-1,2,3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acidole in the presence of a base. The reaction is carried out at a temperature of 120°C and a pressure of 1.0 atm. The reaction is usually completed within one hour. The yield of the reaction is typically in the range of 70-80%.
Propriétés
IUPAC Name |
3-(benzotriazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMSYDOSTNDCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














